N-Methyl-N'-nitrosopiperazine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Methyl-N’-nitrosopiperazine-d4” is an isotope labelled analog of N-Methyl-N’-nitrosopiperazine . It is used as a reagent in the organic synthesis of several compounds, including (4-methoxyphenoxy)acetic and (3,4,5-trimethoxyphenoxy)acetic acid amides and hydrazides . These compounds display antimicrobial and anthelmintic properties and may act as potential neurotropic and cardiovascular agents .

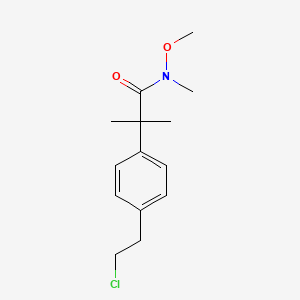

Molecular Structure Analysis

The molecular formula of “N-Methyl-N’-nitrosopiperazine-d4” is C5 2H4 H7 N3 O . Its molecular weight is 133.185 .Applications De Recherche Scientifique

Infectious Disease Research

“N-Methyl-N’-nitrosopiperazine-d4” is used in infectious disease research . It is a certified reference material that provides highly accurate and reliable data analysis .

Organic Synthesis

This compound is used as a reagent in the organic synthesis of several compounds . These include (4-methoxyphenoxy)acetic and (3,4,5-trimethoxyphenoxy)acetic acid amides and hydrazides .

Antimicrobial Properties

The compounds synthesized using “N-Methyl-N’-nitrosopiperazine-d4” display antimicrobial properties . This makes it a valuable tool in the development of new antimicrobial agents .

Anthelmintic Properties

In addition to antimicrobial properties, the synthesized compounds also exhibit anthelmintic properties . This suggests potential applications in the treatment of parasitic worm infections .

Neurotropic Agents

The synthesized compounds may act as potential neurotropic agents . Neurotropic agents are used to treat neurological disorders, making “N-Methyl-N’-nitrosopiperazine-d4” potentially useful in neurology research .

Cardiovascular Agents

The compounds synthesized using “N-Methyl-N’-nitrosopiperazine-d4” may also act as potential cardiovascular agents . This suggests possible applications in the treatment of cardiovascular diseases .

Cancer Research

“N-Methyl-N’-nitrosopiperazine-d4” is a useful tool for studying the metabolism and distribution of MNOP in the body . Its use in scientific research can contribute to a better understanding of the mechanisms of cancer development and progression .

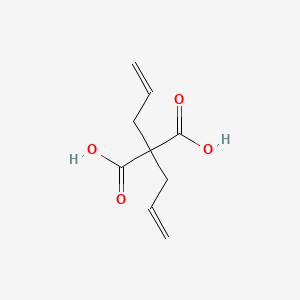

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of N-Methyl-N'-nitrosopiperazine-d4 can be achieved through the reaction of N-methylpiperazine-d4 with nitrosating agents such as sodium nitrite and hydrochloric acid.", "Starting Materials": [ "N-methylpiperazine-d4", "Sodium nitrite", "Hydrochloric acid" ], "Reaction": [ "Dissolve N-methylpiperazine-d4 in hydrochloric acid", "Add sodium nitrite to the solution and stir", "Maintain the reaction temperature at 0-5°C", "After completion of the reaction, neutralize the solution with sodium bicarbonate", "Extract the product with an organic solvent such as ether or chloroform", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain N-Methyl-N'-nitrosopiperazine-d4" ] } | |

Numéro CAS |

756524-88-6 |

Nom du produit |

N-Methyl-N'-nitrosopiperazine-d4 |

Formule moléculaire |

C₅H₇D₄N₃O |

Poids moléculaire |

133.18 |

Synonymes |

1-Methyl-4-nitrosopiperazine-d4; 1-Nitroso-4-methylpiperazine-d4; N-Nitroso-N’-methylpiperazine-d4; NSC 523886-d4; 4-Methyl-1-nitroso-piperazine-2,2,6,6-d4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.